![molecular formula C25H16N2O4 B14086380 9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione is a complex organic compound featuring a unique tetracyclic structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Preparation Methods
The synthesis of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione can be achieved through several synthetic routes. One common method involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution occurs at the C5 position, often requiring electron-donating groups.
Diels-Alder Reactions: The compound can participate in Diels-Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Scientific Research Applications
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Industry: The compound is used in the development of pharmaceuticals and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, leading to its therapeutic effects . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in its diverse biological effects .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Compared to these compounds, 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione stands out due to its unique tetracyclic structure, which imparts distinct biological activities and therapeutic potentials.
Properties
Molecular Formula |
C25H16N2O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C25H16N2O4/c1-14-13-19(26-31-14)27-21(16-8-3-2-4-9-16)20-22(28)18-12-11-15-7-5-6-10-17(15)23(18)30-24(20)25(27)29/h2-13,21H,1H3 |
InChI Key |
LYZFHLBDDQBFPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
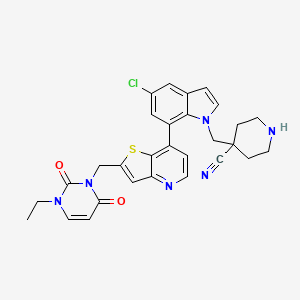
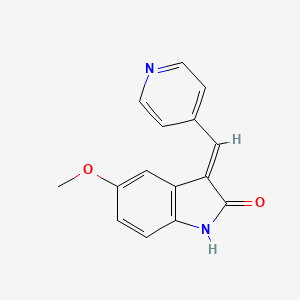
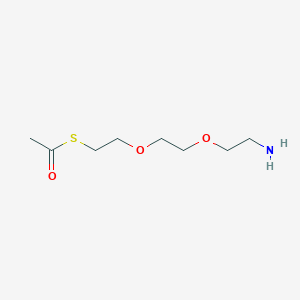

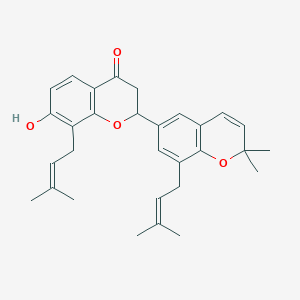
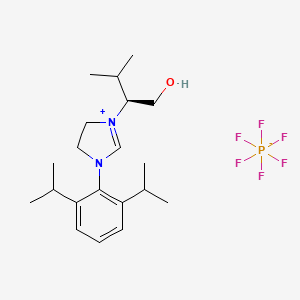
![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)
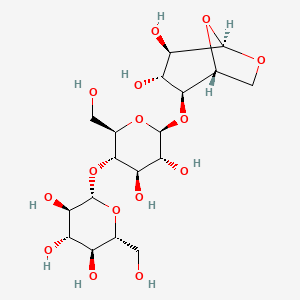
![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
![(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B14086378.png)
